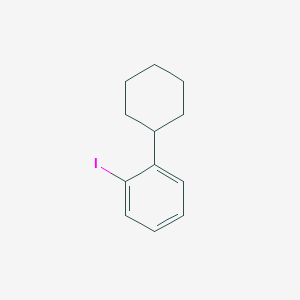
pyridin-3-yllithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-3-yllithium is an organolithium compound derived from pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a valuable reagent in the field of synthetic chemistry due to its high reactivity and ability to act as a nucleophile in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridin-3-yllithium can be synthesized through the lithiation of pyridine derivatives. One common method involves the reaction of pyridine with an organolithium reagent, such as n-butyllithium, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction conditions, such as temperature and reagent concentrations, thereby optimizing the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Pyridin-3-yllithium undergoes a variety of chemical reactions, including:
Nucleophilic Addition: It can add to electrophiles such as carbonyl compounds, forming new carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions, replacing halogen atoms in halopyridines.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Addition: Reactions with aldehydes or ketones typically occur at low temperatures in the presence of THF.
Substitution Reactions: Halopyridines are commonly used as substrates, with the reaction occurring in the presence of a base such as potassium tert-butoxide.
Oxidation and Reduction: Various oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) can be employed depending on the desired transformation.
Major Products Formed:
Nucleophilic Addition: Alcohols or secondary amines.
Substitution Reactions: Substituted pyridines.
Oxidation and Reduction: Pyridine N-oxides or reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridin-3-yllithium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are explored for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: this compound is employed in the production of fine chemicals and materials, including polymers and specialty chemicals
Mecanismo De Acción
The mechanism by which pyridin-3-yllithium exerts its effects involves its role as a nucleophile. It readily donates its electron pair to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its utility in organic synthesis, where it enables the construction of complex molecular architectures. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is utilized .
Comparación Con Compuestos Similares
Pyridin-2-yllithium: Another organolithium compound derived from pyridine, but with the lithium atom attached to the second position of the ring.
Pyridin-4-yllithium: Similar to pyridin-3-yllithium, but with the lithium atom at the fourth position.
Pyrimidin-2-yllithium: A related compound where the nitrogen atom is part of a pyrimidine ring instead of pyridine .
Uniqueness: this compound is unique due to its specific reactivity profile and the position of the lithium atom on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and the types of reactions it can undergo, making it a distinct and valuable reagent in synthetic chemistry .
Propiedades
Número CAS |
60573-68-4 |
|---|---|
Fórmula molecular |
C5H4LiN |
Peso molecular |
85.1 g/mol |
Nombre IUPAC |
lithium;3H-pyridin-3-ide |
InChI |
InChI=1S/C5H4N.Li/c1-2-4-6-5-3-1;/h1-2,4-5H;/q-1;+1 |
Clave InChI |
CWJCFOZDFPMHBR-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=C[C-]=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[3-(2-Methanesulfinyl-pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B8700052.png)






![Benzo[b]quinolizinium, bromide](/img/structure/B8700102.png)
![Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]-](/img/structure/B8700110.png)





